

(RS)-G12Di-1: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: (RS)-G12Di-1

Cat. No.: B12370193

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This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **(RS)-G12Di-1**, a selective, covalent inhibitor of the oncogenic K-Ras-G12D mutant. The information is compiled from the primary research publication by Zheng Q, et al., "Strain-release alkylation of Asp12 enables mutant selective targeting of K-Ras-G12D," published in Nature Chemical Biology in 2024.

Discovery and Rationale

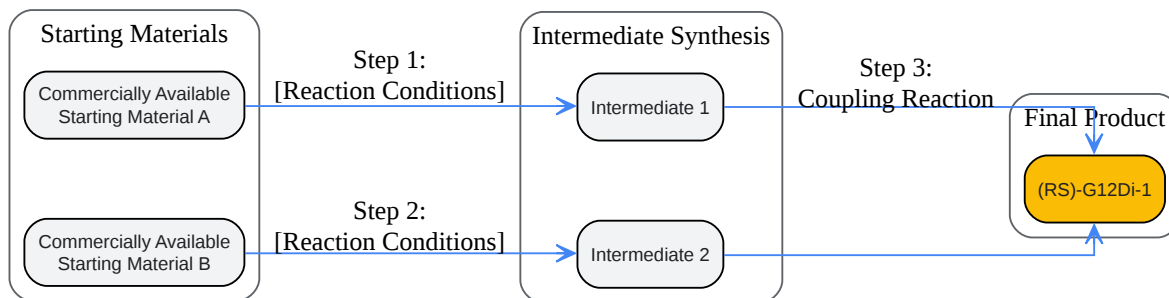
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic ductal adenocarcinoma. For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound active state and the lack of suitable binding pockets for small molecules. The development of covalent inhibitors targeting the G12C mutant of KRAS, such as sotorasib and adagrasib, marked a significant breakthrough by exploiting the acquired cysteine residue for covalent modification. However, targeting the G12D mutation, which presents a less nucleophilic aspartate residue, has remained a formidable challenge.

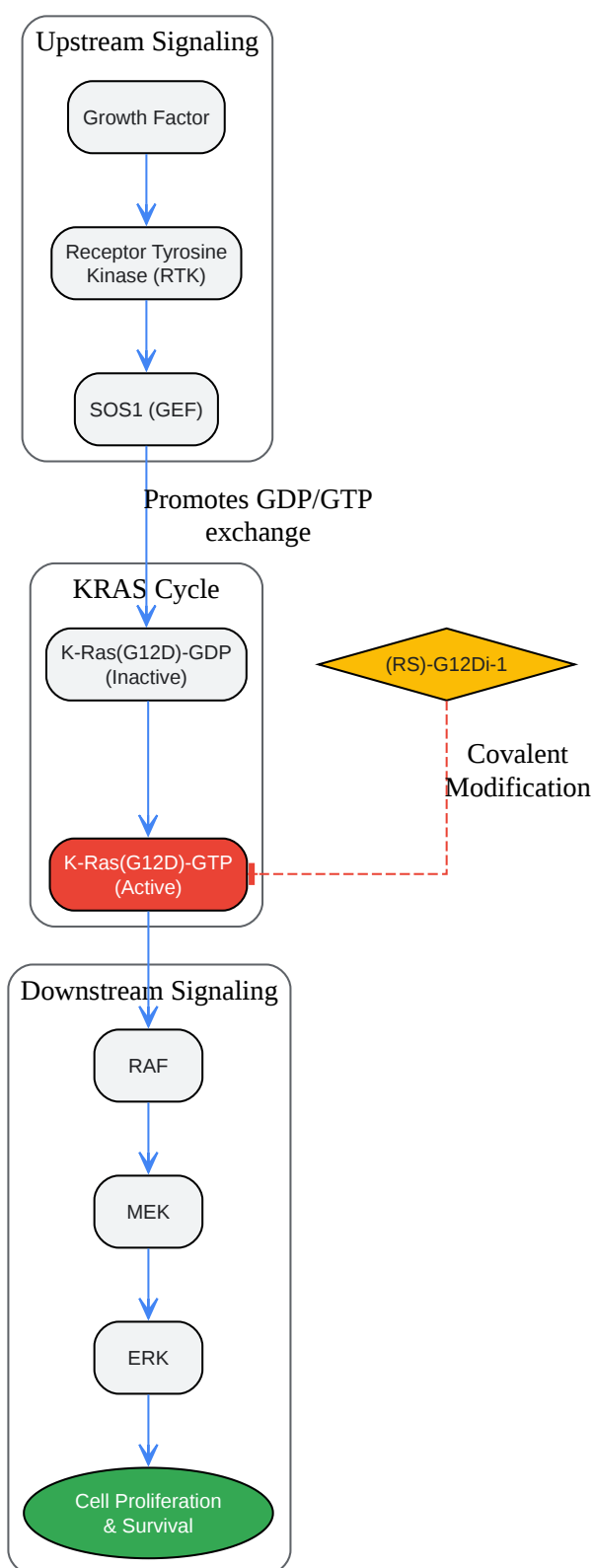
The discovery of **(RS)-G12Di-1** stems from a novel strategy to covalently target this aspartate residue through strain-release alkylation. Researchers identified malolactone-based electrophiles as a promising chemical scaffold. These molecules exploit the inherent ring strain of the four-membered lactone ring to drive a reaction with the carboxylate side chain of the mutant aspartate-12 in K-Ras-G12D, forming a stable covalent bond. This covalent

modification locks the K-Ras-G12D protein in an inactive state, thereby inhibiting its downstream signaling and the proliferation of cancer cells.

Synthesis Pathway

The synthesis of **(RS)-G12Di-1** is a multi-step process. The following diagram illustrates the general synthetic route.





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